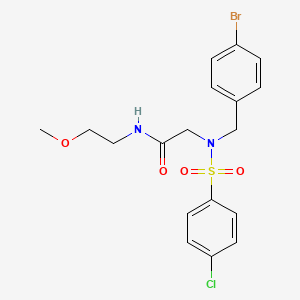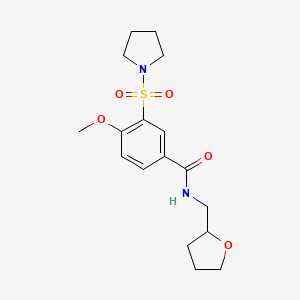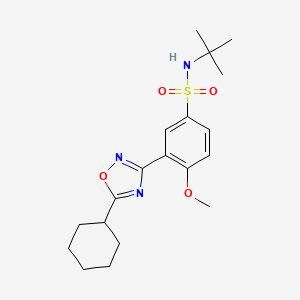![molecular formula C6H12ClN3O4 B7709780 2-[3-(2-Chloroethyl)-3-nitrosoureido]-1,3-propanediol CAS No. 1025966-98-6](/img/structure/B7709780.png)
2-[3-(2-Chloroethyl)-3-nitrosoureido]-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol involves a multi-step process. Initially, 2-chloroethylisocyanate reacts with 2-amino-1,3-propanediol in a mixture of acetonitrile (MeCN) and methanol (MeOH) to yield 2-[3-(2-chloroethyl)ureido]-1,3-propanediol. This intermediate is then nitrosated using sodium nitrite in 50% formic acid to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and solvents makes it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol undergoes several types of chemical reactions, including:
Alkylation: The compound can alkylate DNA, leading to the formation of cross-links that prevent DNA replication and transcription.
Nitrosation: The nitrosourea group can release nitric oxide (NO), which has various biological effects.
Common Reagents and Conditions
Alkylation: Typically involves the compound reacting with DNA under physiological conditions.
Nitrosation: Sodium nitrite in formic acid is commonly used for nitrosation reactions.
Major Products Formed
Alkylation: DNA adducts and cross-links.
Nitrosation: Release of nitric oxide and formation of nitroso derivatives.
Applications De Recherche Scientifique
2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol has been extensively studied for its antitumor activity. Preclinical studies have shown promising results in the treatment of experimental intracranial tumors. The compound has been found to significantly increase the median life expectancy of rodents with brain tumor transplants . It has also been compared with other chemotherapeutic agents like lomustine and temozolomide, showing superior efficacy in some cases .
Mécanisme D'action
The primary mechanism of action of 2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol involves alkylation of DNA. This leads to the formation of cross-links and DNA fragmentation, ultimately inhibiting DNA replication and transcription. The compound also releases nitric oxide, which can induce apoptosis in tumor cells .
Comparaison Avec Des Composés Similaires
2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol is often compared with other nitrosoalkylureas, such as lomustine and temozolomide. While all these compounds share a similar mechanism of action involving DNA alkylation, this compound has shown unique efficacy in preclinical studies, particularly against intracranial tumors . Other similar compounds include:
Lomustine: Another nitrosoalkylurea used in chemotherapy.
Temozolomide: An imidazotetrazine with alkylating properties.
Conclusion
This compound is a promising compound in the field of cancer research, particularly for the treatment of brain tumors. Its unique chemical properties and mechanism of action make it a valuable candidate for further study and potential clinical application.
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN3O4/c7-1-2-10(9-14)6(13)8-5(3-11)4-12/h5,11-12H,1-4H2,(H,8,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZILCYKPLQLEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(C(=O)NC(CO)CO)N=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
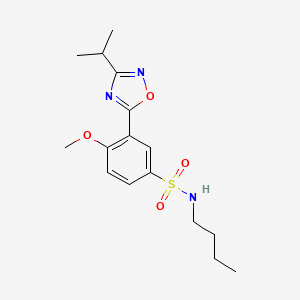
![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B7709699.png)
![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)
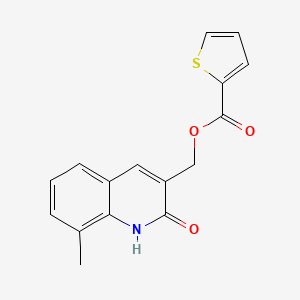
![N-(4-chlorophenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7709710.png)
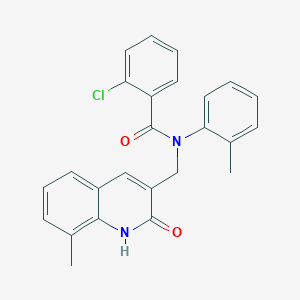
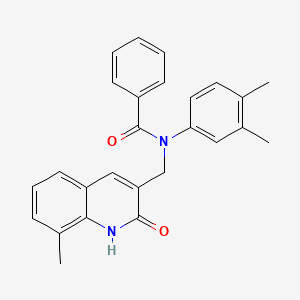
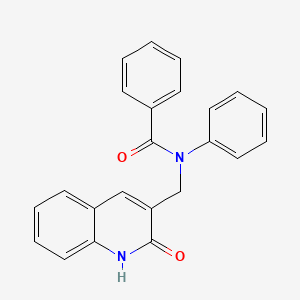
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]butanamide](/img/structure/B7709733.png)
![N-(2,4-dimethylphenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7709746.png)
![2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B7709752.png)
